![molecular formula C16H17NO4S B1616023 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid CAS No. 70176-69-1](/img/structure/B1616023.png)

2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid

Overview

Description

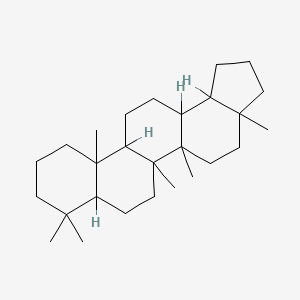

Molecular Structure Analysis

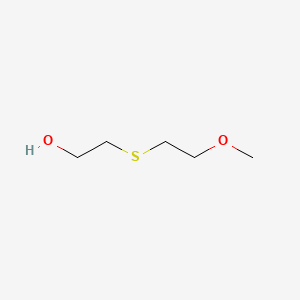

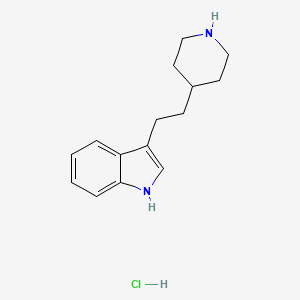

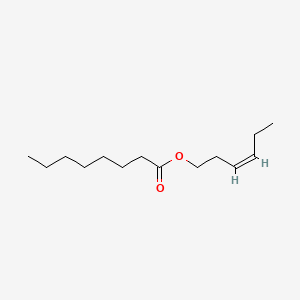

The molecular structure of 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid consists of a benzoic acid group attached to an ethyl-(4-methylphenyl)sulfonylamino group . The molecular formula is C14H13NO4S .Chemical Reactions Analysis

The specific chemical reactions involving 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid are not detailed in the search results. As a NSAID, it likely involves mechanisms common to this class of drugs.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid are not fully detailed in the search results. It has a molecular weight of 319.4 g/mol.Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid, by virtue of its structural analogy to compounds that interact with reactive oxygen species, may play a role in antioxidant processes. Studies on related azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays reveal two principal antioxidant reaction pathways: coupling adduct formation and oxidation without coupling. These pathways are crucial for understanding the antioxidant capacity and could be relevant for compounds like 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid. Further research is needed to clarify the extent and specificity of such reactions and their relevance to human health (Ilyasov et al., 2020).

Role in Biomarker Studies

Compounds structurally related to 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid have been utilized as biomarkers in studies to understand the exposure to various chemicals and their potential links to cancer. For instance, measurement of specific metabolites in human urine provides insights into tobacco use and exposure to carcinogens. This research angle could inform on the biological interactions and potential applications of 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid in monitoring environmental or occupational exposures (Hecht, 2002).

Environmental Fate and Behavior

The environmental persistence and behavior of chemicals with phenolic structures, such as parabens, offer insights into the degradation, bioaccumulation, and ecological impacts of structurally similar compounds like 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid. Studies focusing on the aquatic fate of parabens reveal their biodegradability, ubiquity in water bodies, and potential as weak endocrine disruptors. These findings underscore the importance of understanding the environmental impact of chemical compounds used in consumer products and pharmaceuticals (Haman et al., 2015).

Therapeutic Efficacy and Mechanisms

Research into the therapeutic applications of compounds with sulfonamide structures, such as Ethamsylate, highlights the potential medical uses of 2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid. Ethamsylate, for instance, demonstrates efficacy in reducing capillary bleeding, improving platelet adhesiveness, and restoring capillary resistance, indicating the broad therapeutic potential of sulfonamide derivatives in hemostasis and possibly in other conditions requiring modulation of capillary function and platelet activity (Garay et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-[ethyl-(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-3-17(15-7-5-4-6-14(15)16(18)19)22(20,21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFJVFYQRJNNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318491 | |

| Record name | 2-[Ethyl(4-methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic acid | |

CAS RN |

70176-69-1 | |

| Record name | NSC331967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Ethyl(4-methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL-N-(P-TOLUENESULFONYL)ANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.